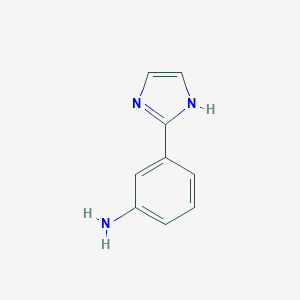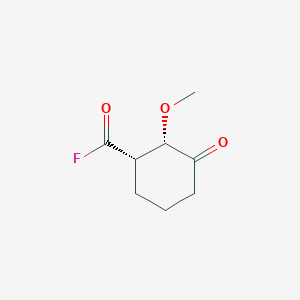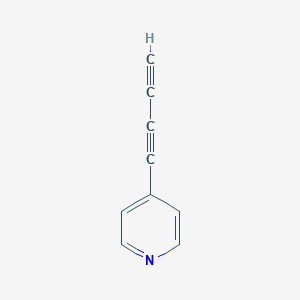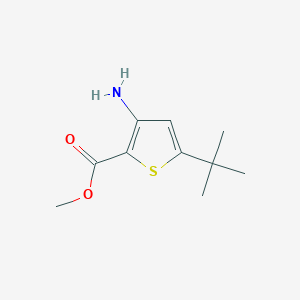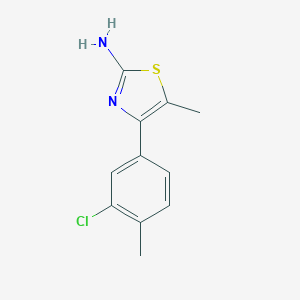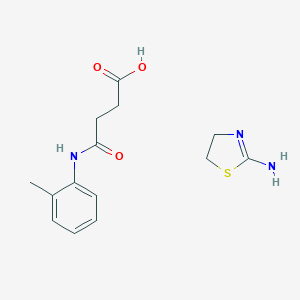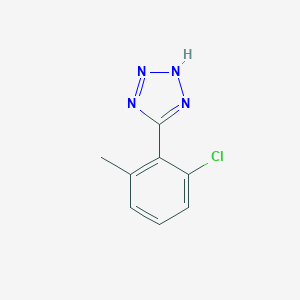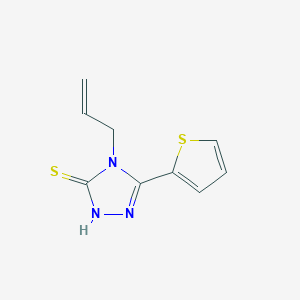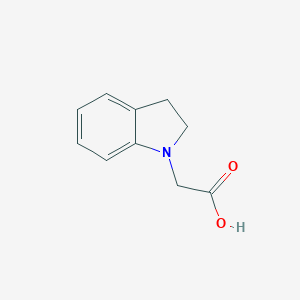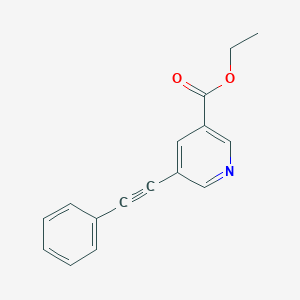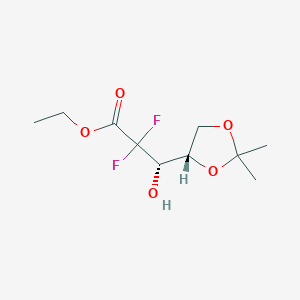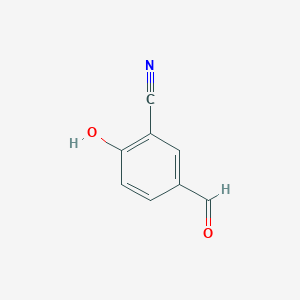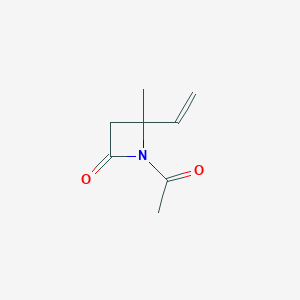![molecular formula C11H14O3 B071332 [3-(1,3-Dioxan-2-yl)phenyl]methanol CAS No. 163164-08-7](/img/structure/B71332.png)
[3-(1,3-Dioxan-2-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1,3-Dioxan-2-yl)phenyl]methanol, also known as DMDO, is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMDO is a versatile reagent that can be used for various chemical reactions, including oxidation, epoxidation, and cyclization. In
Mecanismo De Acción
[3-(1,3-Dioxan-2-yl)phenyl]methanol acts as a strong oxidant, which enables it to participate in various chemical reactions. The mechanism of action of [3-(1,3-Dioxan-2-yl)phenyl]methanol involves the transfer of an oxygen atom to the substrate, which results in the formation of an epoxide or other cyclic compound. The reaction mechanism is believed to involve a radical intermediate, which is formed by the abstraction of a hydrogen atom from the substrate by [3-(1,3-Dioxan-2-yl)phenyl]methanol.
Efectos Bioquímicos Y Fisiológicos
[3-(1,3-Dioxan-2-yl)phenyl]methanol has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent oxidant and can cause oxidative stress in cells. [3-(1,3-Dioxan-2-yl)phenyl]methanol has also been shown to induce DNA damage in human cells, which suggests that it may have genotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(1,3-Dioxan-2-yl)phenyl]methanol has several advantages for lab experiments, including its high reactivity and selectivity. [3-(1,3-Dioxan-2-yl)phenyl]methanol can be used in mild conditions, which makes it a suitable reagent for sensitive substrates. However, [3-(1,3-Dioxan-2-yl)phenyl]methanol is also highly reactive, which can lead to side reactions and the formation of unwanted products. Additionally, [3-(1,3-Dioxan-2-yl)phenyl]methanol is a hazardous reagent and requires careful handling and disposal.
Direcciones Futuras
For the application of [3-(1,3-Dioxan-2-yl)phenyl]methanol in scientific research include the synthesis of chiral epoxides, the development of new catalytic systems, and the use of [3-(1,3-Dioxan-2-yl)phenyl]methanol in the synthesis of natural products and other complex molecules.
Métodos De Síntesis
[3-(1,3-Dioxan-2-yl)phenyl]methanol can be synthesized by the reaction of 3-(2-bromoethyl)phenol with paraformaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using a strong oxidant such as m-chloroperbenzoic acid to yield [3-(1,3-Dioxan-2-yl)phenyl]methanol.
Aplicaciones Científicas De Investigación
[3-(1,3-Dioxan-2-yl)phenyl]methanol has been extensively used in scientific research for various applications. One of the most significant applications of [3-(1,3-Dioxan-2-yl)phenyl]methanol is in the synthesis of epoxides, which are important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. [3-(1,3-Dioxan-2-yl)phenyl]methanol has also been used in the synthesis of lactones, which are important building blocks for the synthesis of natural products. Additionally, [3-(1,3-Dioxan-2-yl)phenyl]methanol has been used in the synthesis of cyclic ethers, which are important intermediates in the production of polymers.
Propiedades
Número CAS |
163164-08-7 |
|---|---|
Nombre del producto |
[3-(1,3-Dioxan-2-yl)phenyl]methanol |
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
[3-(1,3-dioxan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H14O3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7,11-12H,2,5-6,8H2 |
Clave InChI |
HORPKZDGZYMCSW-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC=CC(=C2)CO |
SMILES canónico |
C1COC(OC1)C2=CC=CC(=C2)CO |
Sinónimos |
Benzenemethanol, 3-(1,3-dioxan-2-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



